molecular formula C26H21ClO4 B4563244 3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B4563244
M. Wt: 432.9 g/mol
InChI Key: HQJVDOIDZALYBJ-UHFFFAOYSA-N
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Description

3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 4-chlorophenyl group: This can be done through a nucleophilic substitution reaction where the chromen-2-one derivative reacts with 4-chlorobenzoyl chloride in the presence of a base like pyridine.

    Formation of the oxoethoxy linkage: This step involves the reaction of the intermediate with ethylene glycol under acidic conditions to form the oxoethoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Biology: The compound is used in studies related to cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-4,7-dimethyl-2H-chromen-2-one: Lacks the 4-chlorophenyl and oxoethoxy groups.

    5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one: Lacks the benzyl group.

    3-benzyl-5-[2-(4-methylphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of both the benzyl and 4-chlorophenyl groups, along with the oxoethoxy linkage, makes 3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one unique

Properties

IUPAC Name

3-benzyl-5-[2-(4-chlorophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClO4/c1-16-12-23(30-15-22(28)19-8-10-20(27)11-9-19)25-17(2)21(26(29)31-24(25)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJVDOIDZALYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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